Home > Products > Screening Compounds P112740 > Betamethasone21-Valerate
Betamethasone21-Valerate -

Betamethasone21-Valerate

Catalog Number: EVT-13291932
CAS Number:
Molecular Formula: C27H37FO6
Molecular Weight: 476.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Betamethasone 21-Valerate involves several key chemical reactions:

  1. Starting Material: The synthesis often begins with betamethasone or its derivatives.
  2. Key Reactions:
    • Esterification: The introduction of the valerate group occurs through an esterification reaction, where a carboxylic acid (valeric acid) reacts with the hydroxyl group of betamethasone.
    • Methylation and Cyano-Group Substitution: These reactions are also integral in modifying the steroid structure to enhance its pharmacological properties.
    • Protective Group Techniques: Siloxy protective groups may be employed to safeguard reactive sites during the synthesis process.
Molecular Structure Analysis

Betamethasone 21-Valerate has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C27_{27}H37_{37}O6_{6}
  • Molecular Weight: Approximately 451.6 g/mol
  • Structural Features:
    • The compound features a steroid backbone with a characteristic cyclopentanoperhydrophenanthrene structure.
    • The valerate ester group is attached at the 21-position, which is critical for its biological activity.

The stereochemistry of Betamethasone 21-Valerate plays a significant role in its interaction with glucocorticoid receptors, contributing to its efficacy as an anti-inflammatory agent .

Chemical Reactions Analysis

Betamethasone 21-Valerate can undergo various chemical reactions that can affect its stability and efficacy:

  1. Isomerization: The compound is susceptible to isomerization, particularly in aqueous environments where it can convert to other forms such as Betamethasone 17-Valerate. This process can lead to reduced potency if not properly managed during formulation .
  2. Thermal Degradation: Studies have shown that Betamethasone 21-Valerate can degrade when exposed to heat, leading to the formation of various degradation products. High-performance liquid chromatography (HPLC) methods are often employed to analyze these degradation pathways .
  3. Stability Testing: Formulations containing Betamethasone 21-Valerate must undergo rigorous stability testing to ensure that they maintain their potency over time, particularly under varying pH conditions and temperatures .
Mechanism of Action

Betamethasone 21-Valerate exerts its effects primarily through:

  • Glucocorticoid Receptor Activation: Upon administration, it binds to glucocorticoid receptors in target tissues, leading to a cascade of anti-inflammatory responses.
  • Gene Regulation: The activated receptor complex translocates into the nucleus where it regulates the transcription of anti-inflammatory proteins while suppressing pro-inflammatory cytokines.
  • Inhibition of Immune Response: This mechanism results in reduced immune cell proliferation and activity, ultimately alleviating symptoms associated with inflammatory conditions .
Physical and Chemical Properties Analysis

The physical and chemical properties of Betamethasone 21-Valerate are crucial for its formulation:

  • Appearance: Generally presented as a white or off-white crystalline powder.
  • Solubility: It is poorly soluble in water but soluble in organic solvents like ethanol and acetone.
  • Melting Point: Approximately 220°C.
  • pH Stability Range: Exhibits stability within a pH range of approximately 3.2 to 4.2 .

These properties influence how Betamethasone 21-Valerate is formulated into creams or ointments for topical use.

Applications

Betamethasone 21-Valerate has several scientific and medical applications:

  • Dermatology: It is widely used in topical formulations for treating skin disorders such as eczema, psoriasis, and dermatitis due to its potent anti-inflammatory effects.
  • Allergy Management: Employed in managing allergic reactions through its immunosuppressive properties.
  • Research Applications: Investigated in studies focused on inflammation pathways and steroid pharmacology, contributing to advancements in therapeutic strategies against inflammatory diseases .
Synthesis and Structural Optimization

Historical Evolution of Synthetic Pathways for Corticosteroid Esters

The synthetic journey of corticosteroid esters began in the late 1950s following the isolation of cortisol and the recognition of its potent anti-inflammatory properties. Early synthetic routes focused on structural modifications of natural steroid skeletons to enhance glucocorticoid activity while minimizing mineralocorticoid effects. Betamethasone itself, first patented in 1958 and approved in 1961, emerged as a 16β-methyl isomer of dexamethasone, differing solely in the spatial configuration of the methyl group at position C16 [8] [10]. The introduction of esterifiable corticosteroids represented a pivotal advancement aimed at optimizing lipophilicity and topical bioavailability. Valeric acid (pentanoic acid) was identified as an ideal esterifying agent due to its optimal hydrocarbon chain length, balancing lipophilic character with adequate metabolic cleavage [1].

Initial synthetic routes to betamethasone esters relied on multi-step chemical transformations starting from readily available steroid precursors like progesterone or 3α-acetoxy-16-pregnen-11,20-dione. A classical pathway involved:

  • Introduction of the 9α-fluoro group via halogenation
  • Establishment of the 1,4-diene system through microbial dehydrogenation
  • Epoxidation and rearrangement to install the 17α-hydroxy group
  • Critical C16 methylation distinguishing betamethasone from dexamethasone, achieved using diazomethane followed by palladium-catalyzed hydrogenation to secure the β-orientation [1] [10]

These foundational processes established the betamethasone nucleus, setting the stage for regioselective esterification strategies.

Table 1: Key Historical Developments in Betamethasone Valerate Synthesis

Time PeriodSynthetic FocusKey AdvancementsLimitations
1950s-1960sCorticosteroid Nucleus9α-Fluorination, 1,4-Diene formation, C16 β-methylationLow yielding steps, complex protection schemes
1970s-1980sEsterification MethodsClassical acyl chloride/acid anhydride coupling at C-21Significant isomer (17-valerate) formation, purification challenges
1990s-PresentRegioselective MethodsSilicon protection, enzymatic catalysis, optimized reaction mediaScalability of enzymatic methods, catalyst cost

Regioselective Esterification Strategies at the C-21 Position

The primary synthetic challenge in betamethasone valerate production lies in achieving high regioselectivity for esterification at the sterically less hindered C-21 primary alcohol over the thermodynamically favored C-17 secondary alcohol. Traditional methods employing valeryl chloride or valeric anhydride in pyridine often yielded substantial quantities (15-30%) of the undesired betamethasone 17-valerate isomer, necessitating complex purification and reducing overall yield [3] [9]. Modern synthetic approaches have focused on three key strategies:

  • Temporary Protecting Groups: Contemporary routes utilize silicon-based protecting groups selectively masking the C-17 hydroxyl. A representative patent details:
  • Protection of betamethasone with tert-butyldimethylsilyl chloride (TBDMSCl) or chloromethyldimethylsilane in imidazole-containing solvents like DMF, achieving >95% C-17 protection
  • Esterification at C-21 using valeric anhydride with 4-dimethylaminopyridine (DMAP) catalysis under mild conditions (0-25°C)
  • Quantitative deprotection using tetrabutylammonium fluoride (TBAF) or acidic methanol, yielding betamethasone 21-valerate with <2% 17-valerate isomer [3]
  • Kinetic vs. Thermodynamic Control: Studies revealed that low-temperature reactions (-10°C to 0°C) with highly reactive valeryl chloride derivatives in non-polar solvents (dichloromethane, toluene) favor kinetic product formation (C-21 ester), while higher temperatures and protic solvents promote thermodynamic control leading to C-17 esterification [2].

  • Enzymatic Catalysis: Immobilized lipases (e.g., Candida antarctica Lipase B, metagenomic-derived LipG9) demonstrate remarkable C-21 regioselectivity in non-aqueous media. LipG9 immobilized on Accurel MP1000 achieved >98% conversion of betamethasone with valeric acid in n-heptane at 50°C, producing 21-valerate with exceptional regioselectivity (E>200) and minimal byproducts [6].

Comparative Analysis of 17-Valerate vs. 21-Valerate Isomer Synthesis

The structural distinction between betamethasone 17-valerate and 21-valerate isomers lies solely in the ester linkage position, yet this difference profoundly impacts physicochemical properties, stability, and biological activity.

Synthetic Accessibility:

  • 17-Valerate Formation: Favored under thermodynamic control due to lower activation energy for esterification at the tertiary C-17 alcohol. Prolonged reactions at elevated temperatures (>40°C) in protic solvents promote 17-isomer formation via acyl migration. This isomer is synthetically easier to produce but therapeutically undesirable [2] [9].
  • 21-Valerate Formation: Requires kinetic control or protection strategies to overcome inherent reactivity differences. Modern optimized routes achieve yields exceeding 85% with regioselectivity >98:2 (21-valerate:17-valerate) [3].

Stability and Degradation: HPLC and kinetic studies demonstrate critical stability differences:

  • 21-Valerate: Undergoes pH-dependent hydrolysis (maximal stability pH 4-5) primarily to betamethasone alcohol. Minor pathways include isomerization to 17-valerate under acidic conditions or elevated temperatures [2] [9].
  • 17-Valerate: Displays lower thermal stability and undergoes faster hydrolysis across physiological pH ranges. Degradation studies in cream formulations show 17-valerate degrades 1.8 times faster than 21-valerate at 40°C [2].

Biological Implications:

  • Receptor Binding: The free C-17 hydroxyl in 21-valerate is critical for glucocorticoid receptor hydrogen bonding, maintaining nanomolar affinity. Esterification at C-17 reduces receptor binding affinity by >100-fold.
  • Metabolic Activation: Esterases readily cleave the C-21 valerate in the skin, releasing active betamethasone. The C-17 ester hydrolyzes significantly slower, reducing therapeutic efficacy. Blanching assays confirm 21-valerate exhibits 4-5 times higher vasoconstrictive potency than the 17-isomer, correlating with topical efficacy [9].

Table 2: Comparative Properties of Betamethasone Valerate Isomers

PropertyBetamethasone 21-ValerateBetamethasone 17-ValerateAnalytical Differentiation
Synthetic PreferenceKinetic control, protected routesThermodynamic controlHPLC Rt: 21-valerate ~12.5 min; 17-valerate ~14.2 min (C18 RP, AcN:H₂O)
Thermal Stability (t½ at 40°C, pH 5)154 hours85 hoursDegradation kinetics via validated HPLC [2]
Vasoconstrictive Activity (Blanching Assay)High (comparable to undiluted Betnovate®)Low (similar to ointment base)Skin reflectance spectrophotometry [9]
Major Degradation ProductsBetamethasone alcohol, Betamethasone 17-valerate (minor)Betamethasone alcohol, Δ¹,⁴-derivativesLC-MS monitoring m/z 437→361 (21-V), m/z 437→343 (17-V) [10]

Catalytic and Solvent Systems in Large-Scale Manufacturing

Industrial-scale production of betamethasone 21-valerate demands catalyst innovation and solvent optimization to ensure cost-effectiveness, environmental sustainability, and high regiochemical purity. Three primary systems dominate manufacturing:

  • Chemical Catalysis Systems:
  • DMAP/Acyl Imidazole Systems: Modern large-scale processes frequently employ N,N-dimethylaminopyridine (DMAP, 5-10 mol%) with N,N'-carbonyldiimidazole (CDI)-activated valeric acid. This combination in anhydrous tetrahydrofuran (THF) or acetonitrile achieves near-quantitative conversion to the C-21 ester within 2-4 hours at 25-40°C with minimal 17-valerate formation (<1.5%). DMAP’s superior nucleophilicity versus pyridine accelerates acylation while maintaining selectivity [3].
  • Phase-Transfer Catalysis (PTC): For protection-deprotection sequences, tetrabutylammonium hydrogen sulfate (TBAHS) facilitates silylation in biphasic systems (toluene/water), reducing reaction times by 60% compared to homogeneous conditions. PTC also enables efficient aqueous workup, minimizing residual catalyst contamination [4].
  • Enzymatic Catalysis: Immobilized lipases offer green chemistry alternatives. LipG9 co-immobilized with its foldase (LifG9) on hydrophobic polypropylene (Accurel MP1000) exhibits exceptional performance:
  • Solvent Stability: Maintains >80% activity after 8h in ethanol or acetone and >70% in n-heptane at 50°C
  • Esterification Efficiency: Specific activity of 29 U/g (1 U = μmol/min) with palmitic acid (C16), translating to >90% conversion to betamethasone 21-valerate in 3h at 30°C in n-heptane
  • Reusability: Retains >75% activity after 10 reaction cycles, significantly reducing biocatalyst costs [6]
  • Solvent Engineering: Solvent choice critically impacts reaction kinetics, degradation pathways, and downstream purification:
  • Non-Polar Solvents (n-heptane, toluene): Suppress acyl migration (21→17 valerate) by stabilizing the transition state for C-21 acylation. Reduce water activity, minimizing hydrolysis. Favored for enzymatic and kinetic-controlled chemical synthesis.
  • Polar Aprotic Solvents (THF, acetonitrile, DMF): Enhance reagent solubility and catalyst activity in protection and acylation steps but necessitate strict water control (<100 ppm). DMF accelerates degradation at temperatures >40°C [2] [3].
  • Effect of Phosphate Buffers: Even trace phosphate ions in aqueous-organic mixtures accelerate betamethasone valerate degradation (k' = 3.02-1.30×10⁻⁶ M⁻¹s⁻¹). Manufacturing processes therefore avoid phosphate salts during workup or formulation [2].

Table 3: Performance Comparison of Catalytic Systems for Betamethasone 21-Valerate Synthesis

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Conversion (%)21:17 Valerate RatioKey Advantages
DMAP/Valeric AnhydrideTHF253>9898:2High activity, low cost, solvent recyclability
LipG9 (Immobilized)n-heptane30390>99:1Exceptional selectivity, minimal protection steps required
Valeryl Chloride/PyridineDichloromethane018570:30Fast but low selectivity, requires cryogenic conditions
TBDMS Protection + Valeric AnhydrideAcetonitrile408 (including protection/deprotection)95>99:1High purity, amenable to existing chemical infrastructure

Process Optimization Considerations:

  • Degradation Minimization: Large-scale processes employ inert atmosphere processing (N₂ sparging) to prevent oxidation of the Δ¹,⁴-diene system. Filtration through activated carbon beds removes colored degradation products.
  • Crystallization Control: Final API purification utilizes anti-solvent crystallization (e.g., water addition to acetone solution) controlling particle size for optimal topical formulation. Isomer levels (17-valerate) are tightly controlled to <0.5% w/w per pharmacopeial specifications [5] [7].
  • Environmental Impact: Newer routes emphasize catalyst recycling (especially immobilized enzymes), green solvent substitution (2-methyl-THF replacing THF, cyclopentyl methyl ether replacing dichloromethane), and waste stream minimization via reaction telescoping [3] [6].

The evolution from classical steroid chemistry to modern catalytic and enzymatic strategies ensures betamethasone 21-valerate is manufactured with unprecedented regioselectivity, environmental sustainability, and quality consistency, securing its position as a cornerstone topical corticosteroid.

Properties

Product Name

Betamethasone21-Valerate

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26?,27-/m0/s1

InChI Key

FEROCCAEIIKMJT-YPDDTXEGSA-N

Canonical SMILES

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.